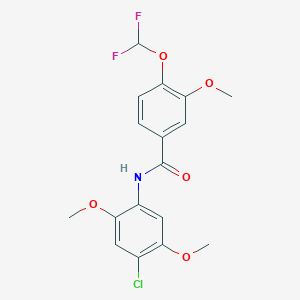
N-(4-chloro-2,5-dimethoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2,5-dimethoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide, also known as CDMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. CDMB is a member of the benzamide family, which is a class of organic compounds that are widely used in the synthesis of various drugs and pharmaceuticals.
作用机制
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in various physiological processes.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor properties. In animal studies, this compound has been shown to reduce inflammation and pain in various models of inflammation and pain. This compound has also been shown to inhibit the growth of various tumor cell lines in vitro and in vivo.
实验室实验的优点和局限性
N-(4-chloro-2,5-dimethoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide has several advantages for lab experiments, including its high potency, selectivity, and stability. However, this compound also has some limitations, including its high cost, limited availability, and potential toxicity.
未来方向
There are several future directions for the research and development of N-(4-chloro-2,5-dimethoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide. One potential direction is the development of new drugs based on the structure of this compound for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is the investigation of the mechanism of action of this compound and its potential targets in various physiological processes. Additionally, the synthesis of new analogs of this compound with improved properties and reduced toxicity could be a promising direction for future research.
合成方法
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide involves a multi-step process that requires specialized equipment and expertise in organic chemistry. The first step involves the reaction of 4-chloro-2,5-dimethoxyaniline with difluoromethyl 4-methoxybenzoate in the presence of a catalyst to form this compound.
科学研究应用
N-(4-chloro-2,5-dimethoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide has potential applications in various fields of scientific research, including pharmacology, biochemistry, and medicine. In pharmacology, this compound has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory conditions. In biochemistry, this compound has been used as a tool to study the mechanism of action of various enzymes and proteins. In medicine, this compound has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
分子式 |
C17H16ClF2NO5 |
|---|---|
分子量 |
387.8 g/mol |
IUPAC 名称 |
N-(4-chloro-2,5-dimethoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide |
InChI |
InChI=1S/C17H16ClF2NO5/c1-23-13-8-11(14(24-2)7-10(13)18)21-16(22)9-4-5-12(26-17(19)20)15(6-9)25-3/h4-8,17H,1-3H3,(H,21,22) |
InChI 键 |
GYEHMKMTGGPVPV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC(=C(C=C2)OC(F)F)OC)OC)Cl |
规范 SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC(=C(C=C2)OC(F)F)OC)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B279688.png)
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}acetamide](/img/structure/B279694.png)
![5-bromo-N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279695.png)
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}propanamide](/img/structure/B279696.png)
![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B279698.png)
![3,5-bis(difluoromethyl)-1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279700.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone](/img/structure/B279701.png)
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-4-(1H-tetraazol-1-yl)benzamide](/img/structure/B279702.png)
![(4Z)-4-[1-(1-ethyl-4-nitropyrazole-3-carbonyl)-5-(2-hydroxyphenyl)pyrazolidin-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B279703.png)
![4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B279705.png)
![4-chloro-1-ethyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B279706.png)
![N-[3-methoxy-5-(1H-tetrazol-1-yl)phenyl]-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B279709.png)
